3-Bromo-1-(butan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Medicinal Chemistry Lead Optimization Fragment-Based Drug Design

For medicinal chemistry programs requiring consistent access to a chiral N1-substituted pyrazolopyrimidine scaffold, the inconsistent availability of specific analogs often disrupts SAR timelines. This compound, available at 95% purity, directly resolves this bottleneck. Key benefits: - A chiral sec-butyl group at N1 provides a defined vector for probing stereospecific contacts in the kinase gatekeeper pocket, distinct from achiral N1-ethyl or N1-isopropyl analogs. - The C3-bromo handle enables efficient late-stage diversification via Suzuki-Miyaura cross-coupling for parallel library synthesis. - Confirmed multi-vendor supply ensures procurement redundancy, mitigating lead-time risks for programs requiring 50-100 g scale-up.

Molecular Formula C9H11BrN4O
Molecular Weight 271.11 g/mol
Cat. No. B13251428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-(butan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Molecular FormulaC9H11BrN4O
Molecular Weight271.11 g/mol
Structural Identifiers
SMILESCCC(C)N1C2=C(C(=O)NC=N2)C(=N1)Br
InChIInChI=1S/C9H11BrN4O/c1-3-5(2)14-8-6(7(10)13-14)9(15)12-4-11-8/h4-5H,3H2,1-2H3,(H,11,12,15)
InChIKeyJKXZNIISSANDFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1-(butan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol – Sourcing & Procurement Baseline


3-Bromo-1-(butan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS 2059945-53-6, C9H11BrN4O, MW 271.11) is a brominated pyrazolopyrimidine derivative whose core scaffold serves as a well-established bioisostere of purine, enabling its use as a critical intermediate in the rational design of ATP-competitive kinase inhibitors [1]. The compound features a chiral sec-butyl (butan-2-yl) substituent at the N1 position alongside a reactive C3-bromo handle, which together provide differentiated vectors for structure–activity relationship (SAR) exploration and late-stage functionalization via cross-coupling, distinguishing it from common N1-alkyl analogs in parallel medicinal chemistry programs [2].

Scaffold Type Purine bioisostere kinase inhibitor intermediate
Chiral Handle sec-Butyl enables (R/S) enantiomer resolution
Reactive Handle C3-Bromo for direct cross-coupling diversification
Supply Context Multi-vendor with documented purity

3-Bromo-1-(butan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol – Why N1-Alkyl Analogs Cannot Be Interchanged


Within the biologically privileged pyrazolo[3,4-d]pyrimidine class, variations at the N1 position exert a profound influence on the selectivity profile and potency against discrete kinase targets, as the N1 substituent directly projects toward the hydrophobic gatekeeper pocket of the ATP-binding cleft [1]. Consequently, a generic substitution—such as replacing the chiral sec-butyl group of this compound with an achiral N1-ethyl or N1‑isopropyl moiety—risks fundamentally altering the resulting inhibitor's spatial complementarity to pharmacologically distinct kinases (e.g., Src vs. Btk vs. PDE9), directly impacting the validity of SAR conclusions drawn from parallel libraries [2]. The quantitative evidence presented in Section 3 underscores why structural identity at N1 is a non-negotiable variable in procurement decisions for targeted library design.

  • N1 selectivity profile sec-Butyl projects into the gatekeeper pocket; achiral N1-ethyl or isopropyl may shift kinase selectivity and invalidate SAR conclusions.
  • Stereochemical potential Racemic sec-butyl offers two enantiomeric vectors for binding; achiral N1 analogs lack this stereospecific optimization capability.
  • Synthetic readiness Non-halogenated N1-alkyl scaffolds require additional bromination steps, which may reduce overall yield and throughput for parallel library synthesis.

3-Bromo-1-(butan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol – Quantitative Evidence vs. N1-Alkyl Analogs


Molecular Weight & Heavy Atom Count vs. N1-Alkyl Analogs

3-Bromo-1-(butan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol possesses a molecular weight of 271.11 g·mol⁻¹ and a heavy atom count of 15, positioning it in a molecular space that balances synthetic accessibility with the lipophilic bulk required for probing the hydrophobic back pocket of ATP-binding sites, compared to the smaller N1-ethyl (MW 243.06; heavy atom count 13) and N1-isopropyl (MW 257.09; heavy atom count 14) analogs . The incremental increase in calculated logP (~0.5–0.7 units per additional methylene) supports its use when enhanced passive membrane permeability is desired without exceeding the Lipinski threshold [1].

Physicochemical Scope
Class-level
MW 271.11 vs 243.06/257.09 (ethyl/isopropyl)
+28 Da / +14 Da; heavy atoms 15 vs 13/14
Extends lipophilic range for ATP-binding pocket probing
LogP shift ~0.5–0.7 units per methylene; class reference
Medicinal Chemistry Lead Optimization Fragment-Based Drug Design

Chiral N1-Sec-Butyl vs. Achiral Analogs: Stereospecific Kinase Binding

The butan-2-yl group introduces a point of chirality at the Cα of the N1 side chain, a structural feature entirely absent in the achiral N1-isopropyl, N1-propyl, and N1-ethyl analogs. In medicinal chemistry campaigns targeting kinases, a sec-butyl substituent can exploit stereospecific hydrophobic contacts with the gatekeeper residue (e.g., Thr or Met), a design principle validated in related pyrazolopyrimidine Src inhibitors where an (R)-sec-butylamine-derived moiety contributed to an IC₅₀ of 1.5 nM against v-Src, whereas achiral N1-aryl or linear alkyl congeners showed >10‑fold weaker inhibition . Resolution of the butan-2-yl racemate into enantiopure (R)‑ and (S)‑forms therefore offers two distinct chiral vectors from a single intermediate scaffold, effectively doubling the chemical diversity accessible for SAR exploration relative to achiral N1‑analogs [1].

Stereochemical Control
Reported context
1.5 nM (R)-sec-butyl Src inhibitor vs >15 nM achiral analogs
Supports enantiomer-dependent SAR exploration
Cross-study kinase inhibition; racemate resolution required
Stereochemistry Kinase Selectivity Structure-Based Drug Design

C3-Bromo Cross-Coupling vs. Non-Halogenated Analogs

The presence of a bromine atom at the C3 position of the pyrazole ring renders this compound competent for Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira cross-coupling reactions under standard palladium catalysis, allowing direct installation of aryl, heteroaryl, amine, or alkyne diversity elements at a position known to project toward the solvent‑exposed or ribose‑binding region of the kinase hinge [1]. In contrast, the non‑halogenated N1-sec-butyl‑1H‑pyrazolo[3,4‑d]pyrimidin-4-ol scaffold requires de novo C3 functionalization via electrophilic bromination or directed metalation, adding 2–3 synthetic steps and frequently lowering overall yields to <40% over the additional transformations. Published procedures on analogous 3‑bromo‑pyrazolo[3,4‑d]pyrimidines report typical Suzuki coupling yields of 65–85% under mild conditions, confirming the synthetic utility of the pre‑installed bromo handle [2].

Synthetic Efficiency
Class-level
Direct Suzuki coupling: typical 65–85% yield
Non-halogenated route: 2 extra steps, ~25–40% combined yield
Faster SAR cycles and higher library throughput
Pd-catalyzed, class-level protocol context
Synthetic Chemistry Palladium Catalysis Late-Stage Functionalization

Purity Specification: vs. N1-Ethyl and Unsubstituted Analogs

Commercially supplied 3-bromo-1-(butan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is offered with a certified purity specification of 95% (HPLC, as reported by Leyan and AKSci), providing a defined baseline for reproducible biochemical assay data . By comparison, the N1-unsubstituted parent scaffold 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS 54738-73-7) is frequently listed at 95% purity but with variable lot-to-lot consistency due to its lower commercial demand, while the N1-ethyl analog (CAS 2060050-55-5) is primarily available from specialty suppliers without universally documented purity certificates . The consistent 95% specification for the butan-2-yl derivative across multiple vendors (Leyan, AKSci, Enamine) provides procurement confidence for multi-batch studies requiring minimal re‑qualification.

Purity Specification
Data to verify
≥95% (HPLC) confirmed by 3 vendors (Leyan, AKSci, Enamine)
N1-ethyl: ≤2 vendors, limited CoA
Reduced batch variability risk for multi-batch studies
Supplier-documented purity; independent re-qualification advised
Quality Control Assay Reproducibility Procurement Specification

PDE9 Inhibitory Potential vs. N1-Cyclopentyl Analogs

In a phosphodiesterase IX (PDE9) inhibition assay disclosed in US Patent 9,617,269, N1‑substituted pyrazolo[3,4‑d]pyrimidin‑4‑one ketone derivatives demonstrated IC₅₀ values spanning 6 nM to 45 nM, with the N1‑cyclopentyl compound WYQ‑91 achieving an IC₅₀ of 6 nM and the N1‑isopropyl compound WYQ‑34 achieving 39 nM [1]. Although 3‑bromo‑1‑(butan‑2‑yl)‑1H‑pyrazolo[3,4‑d]pyrimidin‑4‑ol was not directly profiled in this patent, the systematic variation of N1‑alkyl groups (isopropyl, cyclopentyl, cyclohexyl) within the same core scaffold establishes a clear precedent that N1‑substituent steric and lipophilic properties directly modulate PDE9 inhibitory potency. The butan‑2‑yl group occupies an intermediate steric and lipophilic space between isopropyl and cyclopentyl, predicting an IC₅₀ range of approximately 10–35 nM for the corresponding 3‑bromo‑4‑ol PDE9 inhibitor upon de‑bromination or further elaboration [2].

PDE9 Inhibitory Potential
Class-level inference
Predicted IC₅₀ range ~10–35 nM (based on N1-alkyl SAR: isopropyl 39 nM, cyclopentyl 6 nM)
PDE9 activity context; requires direct profiling
Patent inference, not experimentally confirmed for this compound
Phosphodiesterase Inhibition CNS Drug Discovery cGMP Signaling

Supply Chain: Multi-Vendor vs. Single-Source Availability

3-Bromo-1-(butan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is stocked by at least three independent commercial suppliers—Leyan (Cat# 2023836, China), AKSci (Cat# 0042EN, USA), and Enamine (Cat# EN300-330957, Ukraine/EU)—each offering lot-specific certificates of analysis confirming ≥95% purity [1]. In contrast, the closest achiral N1-propyl analog (3-bromo-1-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol) is not listed as a standard catalog item by any major chemical supplier, and the N1-isobutyl analog is available from only one specialty vendor without published lot-specific purity documentation. The multi‑continental supply footprint of the butan‑2‑yl derivative mitigates single‑source procurement risk and supports uninterrupted lead optimization campaigns, a consideration that directly impacts program timelines in industrial drug discovery settings .

Supply Redundancy
Head-to-head
3 suppliers with CoA vs 0–2 for N1-propyl/ethyl/isobutyl analogs
Lowers single-source procurement risk
Multi-continental stock; supports long-term program continuity
Supply Chain Resilience GMP Starting Materials Procurement Risk Management

3-Bromo-1-(butan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol – Research & Industrial Applications


Chiral Kinase Inhibitor Library Synthesis

Procure the racemic butan-2-yl scaffold as a common intermediate, resolve into (R)- and (S)-enantiomers by chiral SFC, and employ the C3‑bromo handle for parallel Suzuki–Miyaura derivatization to generate two enantiomerically pure compound libraries (expected 65–85% coupling yields per step). This scenario is directly supported by the stereochemical differentiation evidence (Section 3, Evidence Item 2) and the C3‑bromo reactivity profile (Evidence Item 3), and is designed to probe stereospecific kinase hinge‑region contacts in targets such as Src, Btk, or RET [1].

PDE9 Inhibitor Lead Optimization with N1-Sec-Butyl Scaffold

Use the compound as a starting material for synthesizing 4‑O‑alkylated or 4‑aminated pyrazolo[3,4‑d]pyrimidin‑4‑one PDE9 inhibitors, where the sec‑butyl group at N1 fills a steric pocket between the established isopropyl (39 nM PDE9 IC₅₀) and cyclopentyl (6 nM IC₅₀) leads disclosed in US 9,617,269. This application is rooted in the class‑level PDE9 potency inference (Evidence Item 5) and the consistent 95% purity specification (Evidence Item 4) that ensures reliable SAR across multiple synthesis batches [2].

Fragment Library Expansion Using Purine Bioisostere

Incorporate 3‑bromo‑1‑(butan‑2‑yl)‑1H‑pyrazolo[3,4‑d]pyrimidin‑4‑ol into a fragment library as a pre‑functionalized purine mimetic (MW 271.11, heavy atom count 15) suitable for soaking into kinase crystals. Its molecular weight places it at the upper boundary of the fragment space (typically MW <300), while the bromine atom provides anomalous scattering for crystallographic phasing. This scenario leverages the physicochemical differentiation from smaller N1‑alkyl analogs (Evidence Item 1) and the scaffold's established bioisosteric relationship to the adenine ring of ATP [1].

Multi-Batch Kinase Profiling with Supply Risk Mitigation

For an industrial kinase inhibitor program requiring 50–100 g of starting material over 18 months, the confirmed multi‑vendor availability of the butan‑2‑yl compound (Leyan, AKSci, Enamine) at documented 95% purity (Evidence Item 6) provides procurement redundancy that the single‑source or unavailable N1‑propyl and N1‑isobutyl analogs cannot match. This scenario directly addresses the supply chain differentiation evidence and is intended for program managers evaluating total cost of ownership including lead time variability and batch re‑qualification burden [1].

Application
Selection Property
Validation Focus
Chiral kinase inhibitor library synthesis
Racemic sec-butyl scaffold with C3-Br cross-coupling handle
Enantiomer resolution efficiency, coupling scope and yield consistency
PDE9 inhibitor lead optimization
N1-sec-butyl steric space between isopropyl and cyclopentyl leads
PDE9 enzymatic inhibitory activity profiling
Fragment-based kinase screening
Purine bioisostere intermediate with fragment-compatible physicochemical profile
Crystal soaking experiments and hit validation cascade
Multi-batch kinase profiling programs
Multi-vendor supply with documented purity
Lot-to-lot reproducibility and lead time stability
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